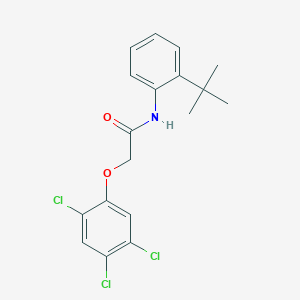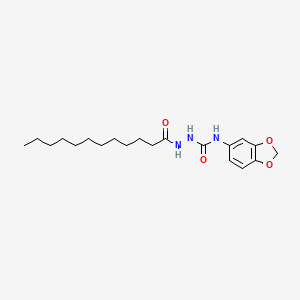![molecular formula C18H23ClFNO2 B4578139 N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578139.png)
N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride
Descripción general
Descripción
This compound is a chemically synthesized molecule incorporating elements such as fluorine, oxygen, nitrogen, and chlorine. It is part of a class of organic compounds known for various biological and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes. For instance, the preparation of N3O3 amine phenols involves the reduction of corresponding Schiff bases derived from the condensation reactions of triaminopropane with salicylaldehyde or its derivatives (Liu, Wong, Rettig, & Orvig, 1993).
Molecular Structure Analysis
Structural analysis of similar compounds demonstrates molecular arrangements like dihedral angles and planar structures. The crystal packing in some compounds is stabilized by hydrogen bonding (Butcher, Jasinski, Mayekar, Yathirajan, & Narayana, 2007).
Chemical Reactions and Properties
Compounds with similar structures exhibit various chemical reactions. For instance, the interaction with other compounds can lead to the formation of new complex structures or products with specific properties (Efe & Schlemper, 1993).
Physical Properties Analysis
These compounds typically have unique physical properties that can be characterized using various spectroscopic methods. This includes identifying properties like melting points, boiling points, solubility in different solvents, and molecular weight (Al-Dirbashi, Kuroda, & Nakashima, 1998).
Chemical Properties Analysis
The chemical properties of these compounds are often explored through reactions like oxidation, reduction, substitution, and addition reactions. These properties are vital in understanding the reactivity and potential applications of the compound in various fields (Tromp et al., 2004).
Aplicaciones Científicas De Investigación
Fluorescence Properties of Derivatives
Characterization of Fluorescence Properties : A study on 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives of primary and secondary sympathomimetic amines, including methamphetamine and its metabolites, utilized for detection by laser-induced fluorescence. This research highlights the utility of fluorogenic reagents in analyzing amine derivatives, suggesting potential applications in developing sensitive detection methods for similar compounds (Al-Dirbashi, Kuroda, & Nakashima, 1998).
Hydrogen Bonding in Molecular Structures
Intramolecular Hydrogen Bonding : Research on 2‐{5‐Chloro‐2‐[(4‐methoxybenzyl)amino]phenyl}‐4‐cyclopropyl‐1,1,1‐trifluorobut‐3‐yn‐2‐ol revealed molecular structures stabilized by intramolecular N-H...O hydrogen bonding. This study provides insights into the significance of hydrogen bonding in stabilizing molecular conformations, potentially relevant for designing compounds with specific structural requirements (Butcher et al., 2007).
Antibacterial Activity of Fluorine-Substituted Derivatives
Synthesis and Anti-inflammatory Activity : A study on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives investigated their synthesis, crystal structures, and anti-inflammatory activity. This research underscores the potential of fluorine substitution in enhancing biological activity, suggesting avenues for the development of new therapeutic agents (Sun, Gao, Wang, & Hou, 2019).
Propiedades
IUPAC Name |
N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO2.ClH/c1-13(2)20-11-15-6-9-17(18(10-15)21-3)22-12-14-4-7-16(19)8-5-14;/h4-10,13,20H,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMHNNFZJFSDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B4578066.png)
![N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4578067.png)
![1-(2-methylpyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B4578075.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B4578078.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)
![3,3'-methylenebis[5-(allylthio)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B4578089.png)
![propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4578092.png)

![3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4578108.png)
![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4578111.png)
![methyl 2-({[7-(diethylamino)-2-imino-2H-chromen-3-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4578120.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4578123.png)
